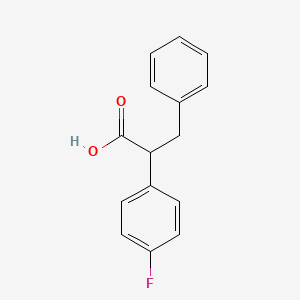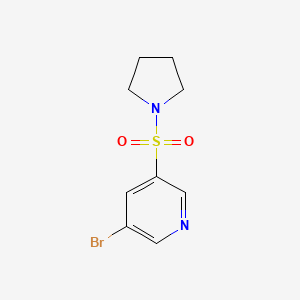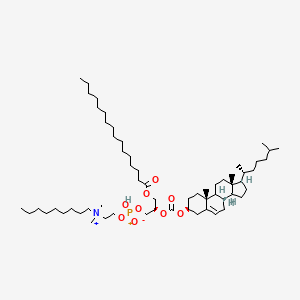
PChcPC
Descripción general
Descripción
PChcPC is a sterol-modified phospholipid stabilized bilayer . It is not freely exchanged between membranes like cholesterol .
Synthesis Analysis
PChcPC is synthesized according to the general procedure of phosphocholine synthesis . It is known to maintain the stability of bilayers .Molecular Structure Analysis
The molecular formula of PChcPC is C52H94NO9P . It has a molecular weight of 908.278 .Aplicaciones Científicas De Investigación
Digital PCR (dPCR) and Real-Time Quantitative PCR (RT-qPCR)
Digital PCR (dPCR) is an advanced form of PCR that offers unique advantages for preclinical research, especially in detecting rare mutations and precise quantification of nucleic acids. It promises more sensitive and reproducible clinical methods that could be crucial for diagnostic, prognostic, and predictive tests. However, dPCR technology needs further development for broader applications, including reducing costs and simplifying procedures. It's important to note that while dPCR has more predictable variance than qPCR, it is still prone to upstream errors and systematic bias, particularly leading to underestimation. Both dPCR and qPCR require comprehensive understanding and reporting of associated errors for reliable application in diagnostic and research settings (Huggett, Cowen, & Foy, 2015).
Microfluidic Droplet-Based PCR Instrumentation
Microfluidic droplet-based PCR instrumentation enhances gene expression profiling and biomarker discovery by allowing fully automated, high-throughput, and low-volume amplification of DNA. This technology, different from conventional qPCR instrumentation, performs qPCR in a continuous micro-droplet flowing process, combining droplet generation, reagent mixing, thermal cycling, and optical detection. It significantly reduces pipetting steps and offers high throughput with economic benefits, making it ideal for large-scale biological screens and clinical studies of significant importance (Hayes & Dalton, 2015).
Updated MIQE Guidelines for dPCR
The Digital MIQE Guidelines Update (dMIQE2020) presents an update to the Minimum Information for Publication of Quantitative Digital PCR Experiments. These guidelines aim to standardize experimental protocols, maximize resource utilization, and enhance the impact of dPCR technology. The updated guidelines include a simplified table format to help researchers provide key experimental information and improve their understanding of the experimental process (Huggett, 2020).
Application of Droplet Digital PCR in Infectious Diseases
Droplet digital PCR (ddPCR) has emerged as a highly sensitive method for detecting low-abundance nucleic acids, making it a valuable tool in the diagnosis of infectious diseases. This technique offers more accurate and reproducible detection of low-abundance pathogens, which could make it a preferred method for clinical applications in the future. Its application spans viral, bacterial, and parasite infections, highlighting its versatility and potential in clinical diagnostics (Li et al., 2018).
Photochemical Internalization (PCI) in Cancer Therapy
Photochemical internalization (PCI) is a novel technique used to overcome endo/lysosomal restriction in drug and gene delivery. This technique, which involves the use of photosensitizers and visible light illumination, can induce lipid peroxidation, causing endo/lysosomal membrane breakage and accelerating the cytoplasmic release of drugs in targeted cells. PCI shows promise for increasing therapeutic potency and specificity against cancer cells (Liu et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[[(2R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyloxy]-3-hexadecanoyloxypropoxy]-hydroxy-oxidophosphaniumyl]oxyethyl-dimethyl-nonylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H110NO9P/c1-10-12-14-16-18-19-20-21-22-23-24-26-28-33-57(62)66-46-52(47-68-71(64,65)67-44-43-61(8,9)42-29-27-25-17-15-13-11-2)70-58(63)69-51-38-40-59(6)50(45-51)34-35-53-55-37-36-54(49(5)32-30-31-48(3)4)60(55,7)41-39-56(53)59/h34,48-49,51-56H,10-33,35-47H2,1-9H3/p+1/t49-,51+,52-,53+,54-,55+,56+,59+,60-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFZKNKDYHPINO-ZOPVRDBRSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[P+](O)([O-])OCC[N+](C)(C)CCCCCCCCC)OC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[P+](O)([O-])OCC[N+](C)(C)CCCCCCCCC)OC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H111NO9P+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-[[[2-[1-(Aminomethyl)cyclohexyl]acetyl]amino]methyl]cyclohexyl]acetic acid](/img/structure/B3080416.png)
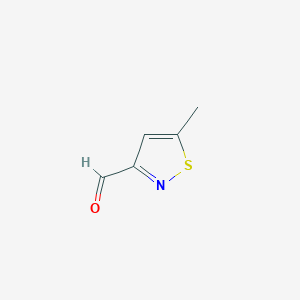

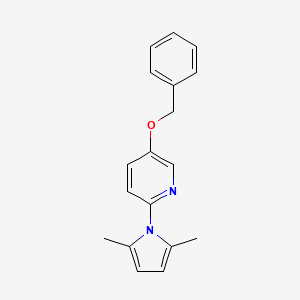

![Methyl 4-[(methylsulfamoyl)methyl]benzoate](/img/structure/B3080437.png)



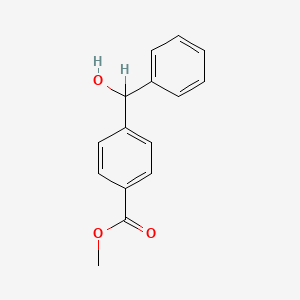
![(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid](/img/structure/B3080483.png)
